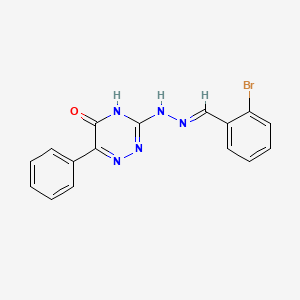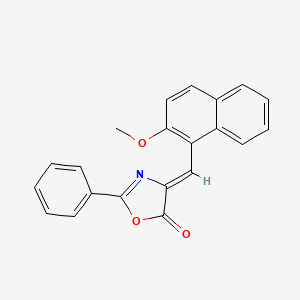![molecular formula C19H16N2O2S2 B15041328 N-{4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B15041328.png)
N-{4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE is a complex organic compound characterized by its unique thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE typically involves the formation of the thiazolidine ring followed by the introduction of the benzyl and phenylacetamide groups. Common synthetic routes include:
Cyclization Reactions: The thiazolidine ring is often formed through cyclization reactions involving thiourea and α-haloketones under acidic or basic conditions.
Acetylation: The phenylacetamide group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often optimized for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The benzyl and phenylacetamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazolidine ring and the benzyl group play crucial roles in binding to active sites, thereby modulating biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamide
Uniqueness
N-(4-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL)ACETAMIDE is unique due to its specific thiazolidine ring structure and the presence of both benzyl and phenylacetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O2S2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-13(22)20-16-9-7-14(8-10-16)11-17-18(23)21(19(24)25-17)12-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,22)/b17-11- |
InChI Key |
RQLNLQYQKMTMMD-BOPFTXTBSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B15041251.png)
![5-amino-N'-[(E)-1H-indol-3-ylmethylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15041259.png)
![4-Hydroxy-N'-[(3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B15041262.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15041263.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15041276.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B15041283.png)

![4-(benzenesulfonyl)-2-[(2,4-dichlorophenoxy)methyl]-N,N-dimethyl-1,3-oxazol-5-amine](/img/structure/B15041303.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15041305.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15041315.png)
![methyl 4-({[(2Z)-3-(4-chlorobenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15041316.png)

![4-[(2,6-dibromo-4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15041332.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041335.png)
